molecular formula C11H11FO2 B13670643 6-Fluoro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one

6-Fluoro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B13670643
M. Wt: 194.20 g/mol
InChI Key: XGFYCEQMEFGMTM-UHFFFAOYSA-N
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Description

6-Fluoro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one is a synthetic organic compound that belongs to the class of naphthalene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Material: The synthesis often begins with a naphthalene derivative.

    Fluorination: Introduction of the fluorine atom at the 6th position using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methoxylation: Introduction of the methoxy group at the 8th position using methanol and a strong acid catalyst.

    Reduction: Reduction of the naphthalene ring to form the dihydronaphthalene structure using hydrogen gas and a palladium catalyst.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Further reduction can lead to fully saturated naphthalene derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of fully saturated naphthalene derivatives.

    Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing molecular pathways and cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3,4-dihydronaphthalen-2(1H)-one: Lacks the methoxy group.

    8-Methoxy-3,4-dihydronaphthalen-2(1H)-one: Lacks the fluorine atom.

    6-Fluoro-8-methoxy-naphthalene: Lacks the dihydro structure.

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

6-fluoro-8-methoxy-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C11H11FO2/c1-14-11-5-8(12)4-7-2-3-9(13)6-10(7)11/h4-5H,2-3,6H2,1H3

InChI Key

XGFYCEQMEFGMTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1CC(=O)CC2)F

Origin of Product

United States

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